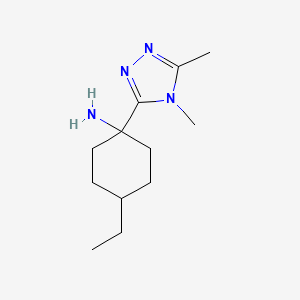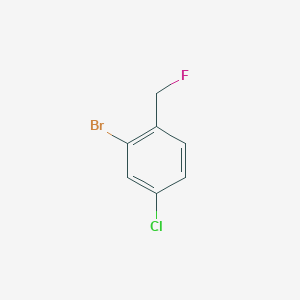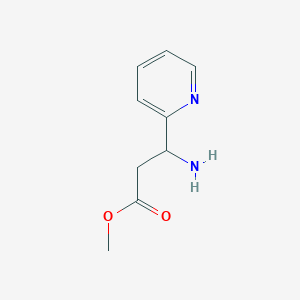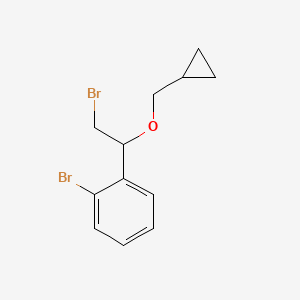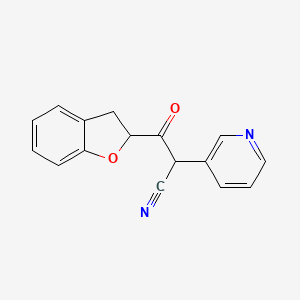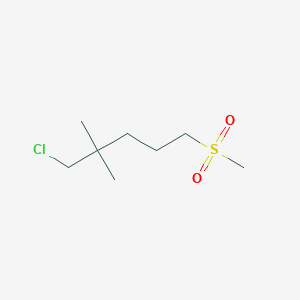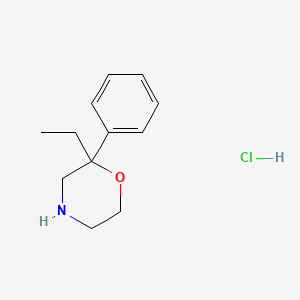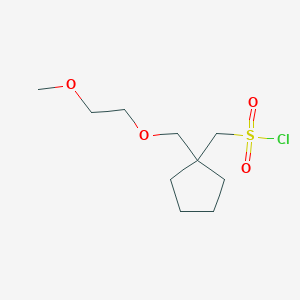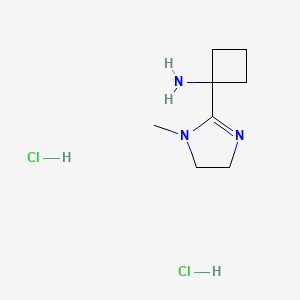
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves several steps. One common method includes the reduction of 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran at room temperature . The mixture is then stirred overnight and heated to 50°C for one hour. The resulting product is filtered and purified to obtain the desired compound .
Chemical Reactions Analysis
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs due to its broad range of chemical properties . In biology, it has shown potential as an antimicrobial agent . In medicine, derivatives of this compound have been studied for their anti-inflammatory, antitumor, and antiviral activities . In the industry, it is used as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is unique due to its specific structure and properties. Similar compounds include 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid and 1-methyl-4-chloromethylimidazole hydrochloride . These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C8H17Cl2N3 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1-(1-methyl-4,5-dihydroimidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-7(11)8(9)3-2-4-8;;/h2-6,9H2,1H3;2*1H |
InChI Key |
WUDZKQSRUBLPDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2(CCC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


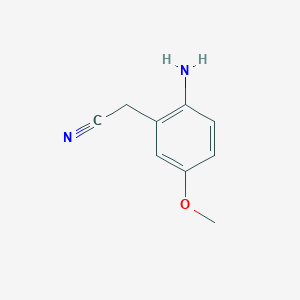

![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
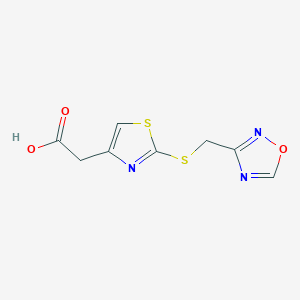
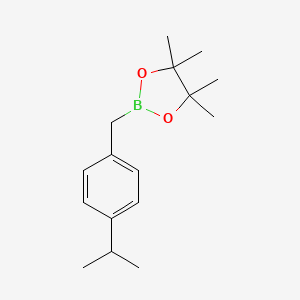
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
